molecular formula C15H21N3O4 B14119709 (1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate

(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate

Cat. No.: B14119709
M. Wt: 307.34 g/mol
InChI Key: YSKSMXOJCTUYND-UHFFFAOYSA-N
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Description

(1-Aza-Bicyclo[222]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the pyridinyl and methylamine groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate is unique due to its specific combination of a bicyclic core with a pyridinyl and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

N-methyl-N-pyridin-3-yl-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid

InChI

InChI=1S/C13H19N3.C2H2O4/c1-15(12-3-2-6-14-9-12)13-10-16-7-4-11(13)5-8-16;3-1(4)2(5)6/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

YSKSMXOJCTUYND-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN2CCC1CC2)C3=CN=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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